molecular formula C13H26N4O4 B12817603 (S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid

Cat. No.: B12817603
M. Wt: 302.37 g/mol
InChI Key: FCFJJFRCSDTDGP-VIFPVBQESA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid is a compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the amino group and a dimethylguanidino group on the side chain. This compound is often used in peptide synthesis and other organic synthesis applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl group. This can be achieved by reacting the amino acid with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete protection of the amino group.

Industrial Production Methods

In industrial settings, the production of Boc-protected amino acids, including this compound, can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

(S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid in methanol.

    Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt).

Major Products Formed

    Deprotection: The removal of the Boc group yields the free amino acid.

    Coupling: Formation of peptide bonds with other amino acids or peptides.

Scientific Research Applications

(S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid is widely used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the synthesis of complex peptides and proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-((tert-Butoxycarbonyl)amino)-5-(3,3-dimethylguanidino)pentanoic acid is unique due to the presence of the dimethylguanidino group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of peptides with unique structural and functional characteristics .

Properties

Molecular Formula

C13H26N4O4

Molecular Weight

302.37 g/mol

IUPAC Name

(2S)-5-[[amino(dimethylamino)methylidene]amino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid

InChI

InChI=1S/C13H26N4O4/c1-13(2,3)21-12(20)16-9(10(18)19)7-6-8-15-11(14)17(4)5/h9H,6-8H2,1-5H3,(H2,14,15)(H,16,20)(H,18,19)/t9-/m0/s1

InChI Key

FCFJJFRCSDTDGP-VIFPVBQESA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(N)N(C)C)C(=O)O

Origin of Product

United States

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